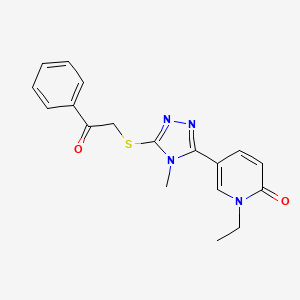

![molecular formula C8H12O B2874746 Bicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2094-67-9](/img/structure/B2874746.png)

Bicyclo[2.2.1]heptane-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

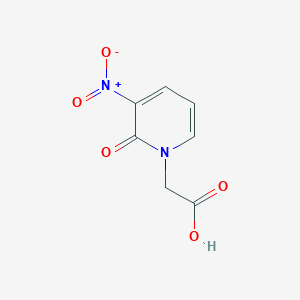

“Bicyclo[2.2.1]heptane-1-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is also known as norbornane . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of a bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels–Alder reaction . This method involves the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods . The InChI code for this compound is 1S/C8H12O/c9-5-8-4-6-1-2-7 (8)3-6/h5-8H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on various factors. For instance, the reaction features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity .Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere, under -20C . The molecular weight of this compound is 124.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Photoinitiated Isomerizations Bicyclo[2.2.1]heptane-1-carbaldehyde derivatives have been synthesized and studied for their photoinitiated isomerizations. These compounds undergo valence isomerization upon irradiation, transforming into quadricyclanes. Such transformations have implications in photochemistry and molecular switching (Dubonosov et al., 2001).

Stereochemistry in Synthesis The stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-1-carbaldehydes has been explored. These compounds were synthesized from methylene compounds, and their endo/exo stereochemistry was determined using NMR. Such research aids in understanding the stereochemical aspects of bicyclic compounds (Yuasa et al., 2000).

Hydrogenation and Dimerization Catalysis this compound derivatives have been used in hydrogenation and dimerization reactions catalyzed by cobalt complexes. These studies contribute to the field of catalysis, particularly in the transformation of cyclic compounds (Kanai et al., 1986).

Enantioselective Synthesis The functionalized derivatives of bicyclo[2.2.1]heptane have been synthesized for the chiral synthesis of santalenes and santalols. This enantioselective synthesis approach is crucial for producing chiral molecules, which are significant in pharmaceutical and synthetic organic chemistry (Arai et al., 1986).

Structural and Substituent Effects Research has been conducted on the synthesis of 1-halo-2-substituted bicyclic compounds, exploring the structural and substituent effects on the reactivity of bridgehead compounds. This research aids in the understanding of reaction mechanisms and stereochemical influences in bicyclic systems (Ohga, 1995).

Alicyclic Polyimides Synthesis Bicyclo[2.2.1]heptane derivatives have been used in the synthesis of fully alicyclic polyimides. These compounds offer insights into the development of materials with specific physical and chemical properties (Matsumoto, 2001).

Safety and Hazards

Zukünftige Richtungen

The future directions for “Bicyclo[2.2.1]heptane-1-carbaldehyde” could involve the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This would be highly desirable for relevant drug discovery .

Wirkmechanismus

Target of Action

The primary targets of Bicyclo[22It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

Bicyclo[2.2.1]heptane-1-carbaldehyde is believed to interact with its targets through a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Result of Action

The molecular and cellular effects of Bicyclo[22The compound’s ability to rapidly synthesize a wide range of bicyclo[221]heptane-1-carboxylates suggests that it may have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

bicyclo[2.2.1]heptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSMGEOQSJOPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-67-9 |

Source

|

| Record name | bicyclo[2.2.1]heptane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

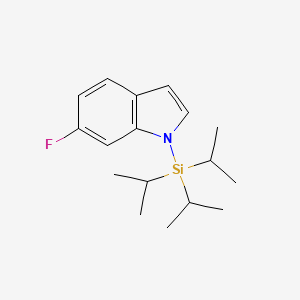

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)

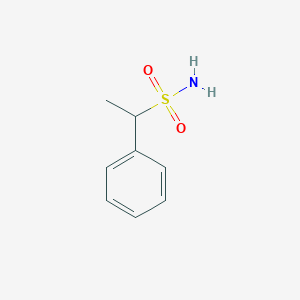

![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)

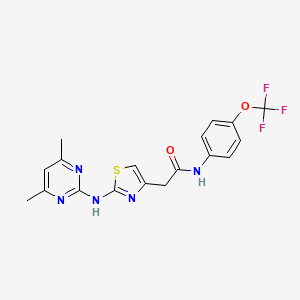

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2874686.png)